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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanol

Cat. No.: B1581629

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-
Chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical
compounds. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering valuable insights for compound identification, purity
assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-(4-
Chlorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-(4-Chlorophenyl)ethanol
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.33-7.26 Multiplet - 4H Ar-H
4.89 Quartet 6.4 1H CH-OH
1.88 Singlet - 1H OH
1.48 Doublet 6.4 3H CHs

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 2: 13C NMR Spectroscopic Data for 1-(4-Chlorophenyl)ethanol

Chemical Shift (8) ppm

Assignment

144.3 Ar-C (quaternary)
133.0 Ar-C (quaternary, C-Cl)
128.6 Ar-CH

126.8 Ar-CH

69.7 CH-OH

25.3 CHs

Solvent: CDCl3

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 1-(4-Chlorophenyl)ethanol
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3356 Strong, Broad O-H (Alcohol)
1598 Medium C=C (Aromatic Ring)
1493 Medium C=C (Aromatic Ring)
1452 Medium C-H (Alkane) Bend
1089 Strong C-O (Alcohol)
829 Strong C-H (Aromatic, para-

disubstituted) Bend

Sample Preparation: Thin Film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-(4-Chlorophenyl)ethanol

m/z Relative Intensity (%) Proposed Fragment
156/158 ~3:1 [M]* (Molecular lon)
141/143 ~3:1 [M - CHs]*

111/113 ~3:1 [CeHaCI]*

77 Moderate [CeHs]*

43 High [CHsCOJ*

lonization Method: Electron lonization (EI)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.
While specific instrument parameters may vary, the following provides a general overview of
the methodologies employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired on a 400 MHz spectrometer. The sample of 1-(4-
Chlorophenyl)ethanol was dissolved in deuterated chloroform (CDCIs), which served as the
solvent and provided the deuterium lock signal. Tetramethylsilane (TMS) was used as an
internal standard for chemical shift referencing (0 ppm). For the *H NMR spectrum, standard
acquisition parameters were used, and the resulting Free Induction Decay (FID) was Fourier
transformed, phase-corrected, and baseline-corrected. For the 13C NMR spectrum, a proton-
decoupled sequence was utilized to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin
film of neat 1-(4-Chlorophenyl)ethanol was prepared between two potassium bromide (KBr)
or sodium chloride (NaCl) plates. The spectrum was recorded over the mid-IR range (typically
4000-400 cm~1) by averaging multiple scans to improve the signal-to-noise ratio. A background
spectrum of the clean plates was recorded and subtracted from the sample spectrum to
eliminate atmospheric and plate absorptions.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed using a Gas Chromatograph coupled to a Mass
Spectrometer (GC-MS) with an Electron lonization (EIl) source. The sample, dissolved in a
volatile solvent, was injected into the GC, where it was vaporized and separated from the
solvent and any impurities. The separated compound then entered the mass spectrometer,
where it was ionized by a beam of high-energy electrons (typically 70 eV). The resulting
molecular ion and fragment ions were separated by their mass-to-charge ratio (m/z) in a
quadrupole mass analyzer and detected. The resulting mass spectrum shows the relative
abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-(4-Chlorophenyl)ethanol.
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Caption: General workflow of spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Analysis of 1-(4-Chlorophenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581629#spectroscopic-data-for-1-4-chlorophenyl-
ethanol-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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